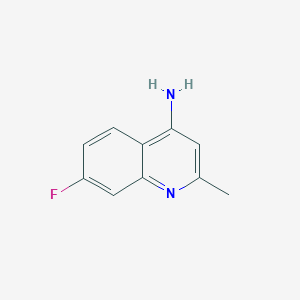

4-Amino-7-fluoro-2-methylquinoline

Übersicht

Beschreibung

4-Amino-7-fluoro-2-methylquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have been widely studied due to their diverse biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-fluoro-2-methylquinoline typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-methyl-3-nitroaniline with 2-fluorobenzaldehyde under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

Reduction: Reduction of the nitro group in the precursor can lead to the formation of the amino group in the final product.

Substitution: The fluorine atom in the quinoline ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used for reduction.

Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: this compound.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Research indicates that quinoline derivatives, including 4-amino-7-fluoro-2-methylquinoline, exhibit significant antimycobacterial properties against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study synthesized a series of 7-chloro-4-aminoquinolines and evaluated their efficacy against various strains of M. tuberculosis. The results highlighted that certain derivatives demonstrated promising minimum inhibitory concentrations (MIC), suggesting their potential as new anti-tuberculosis agents .

Neuroprotective Effects

Inhibition of neuronal nitric oxide synthase (nNOS) is a strategy being explored for treating neurodegenerative diseases. Compounds derived from quinoline structures have been investigated for their ability to selectively inhibit nNOS while minimizing off-target effects. The incorporation of specific functional groups in the quinoline structure has led to improved potency and selectivity, making these compounds candidates for further development in neuropharmacology .

Fluorescent Probes

Recent studies have demonstrated that aminoquinoline derivatives can serve as effective fluorescent probes for bioimaging applications. For instance, 7-aminoquinolines have been shown to exhibit strong intramolecular charge-transfer fluorescence properties, making them suitable for live-cell imaging. These compounds can specifically target cellular organelles such as the Golgi apparatus, allowing researchers to visualize cellular processes in real-time .

Synthesis Techniques

The synthesis of this compound can be achieved through various methodologies, including catalyst-free reactions that yield high selectivity and efficiency. The introduction of different substituents on the quinoline ring can significantly alter the compound's biological activity and physical properties, allowing for tailored drug design .

The following table summarizes the biological activities of selected derivatives of this compound against Mycobacterium tuberculosis:

| Compound | MIC (µM) | Activity Description |

|---|---|---|

| This compound | ≤0.5 | Effective against MDR strains |

| 7-Chloro derivative | ≤0.1 | High potency against wild-type strains |

| Other derivatives | Varies | Moderate activity noted |

Fluorescence Properties

The following table details the fluorescence characteristics of selected aminoquinoline derivatives:

| Compound | Absorption Max (nm) | Emission Max (nm) | Specificity |

|---|---|---|---|

| 7-Amino-2-methylquinoline | 350 | 450 | Golgi apparatus |

| Trifluoromethyl-substituted derivative | 400 | 520 | General cellular imaging |

Wirkmechanismus

The mechanism of action of 4-Amino-7-fluoro-2-methylquinoline involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline

- Mefloquine

- Brequinar

- Flosequinan

Comparison: 4-Amino-7-fluoro-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic properties and target specific enzymes more effectively .

Biologische Aktivität

4-Amino-7-fluoro-2-methylquinoline is a synthetic compound belonging to the class of 4-aminoquinolines, which are known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a fluorine atom at the 7-position and an amino group at the 4-position of the quinoline ring. This structural configuration enhances its biological activity, particularly against various pathogens.

The primary mechanism of action for 4-aminoquinolines involves the inhibition of enzymes crucial for the survival and proliferation of malaria parasites, specifically targeting Plasmodium falciparum . The compound disrupts the digestion of hemoglobin within the parasite, leading to its death. This action is facilitated through interactions with specific biochemical pathways that are essential for the parasite's lifecycle .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further development in antimalarial therapies. The compound's molecular weight is approximately 19 g/mol, which contributes to its bioavailability.

Antimalarial Activity

Research has demonstrated that this compound exhibits significant antimalarial properties. In vitro studies indicate that it possesses potent inhibitory effects against various strains of P. falciparum . For instance, similar compounds have shown IC90 values ranging from 4.45 to 12.11 nM against resistant strains .

Antiproliferative Effects

In addition to its antimalarial properties, this compound has been evaluated for its antiproliferative activity against several cancer cell lines. Studies have indicated that derivatives of quinoline compounds can exhibit potent anticancer effects with IC50 values significantly lower than established chemotherapeutic agents .

| Cell Line | IC50 (μM) | Comparison with Control |

|---|---|---|

| H-460 | 0.03 | 2.5 - 186-fold more active than gefitinib |

| HT-29 | 0.55 | |

| HepG2 | 0.33 | |

| SGC-7901 | 1.24 |

Comparative Studies

When compared to other fluorinated quinolines, such as mefloquine and chloroquine, this compound demonstrates unique biological activities due to its specific substitution pattern. These differences may influence pharmacokinetic properties and enzyme targeting capabilities .

Case Studies

Several case studies highlight the effectiveness of quinoline derivatives in clinical settings:

- Antimalarial Efficacy : A study evaluated a series of quinoline derivatives, including those similar to this compound, showing promising results against multidrug-resistant strains of malaria.

- Cancer Treatment : In vitro assays indicated that certain derivatives exhibited superior antiproliferative effects against lung cancer cells compared to traditional agents like gefitinib.

Eigenschaften

IUPAC Name |

7-fluoro-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLVVEIHDBEPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589050 | |

| Record name | 7-Fluoro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-45-6 | |

| Record name | 7-Fluoro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.